N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazoloquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-(4-ethylphenyl) group: This step may involve a Friedel-Crafts acylation reaction.
Attachment of the N-[(2,4-dimethoxyphenyl)methyl] group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)acetamide
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethoxyphenyl)methylamine
Uniqueness
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33) |
InChI Key |
HMSREFZPWSTETQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC |
Origin of Product |
United States |
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